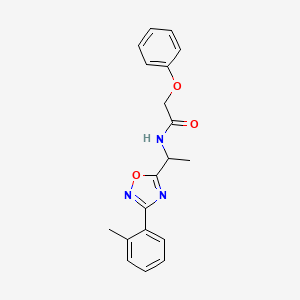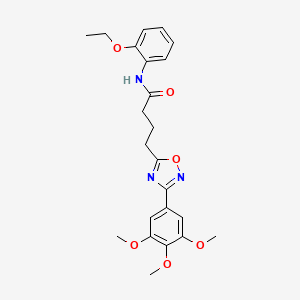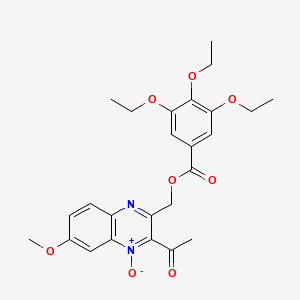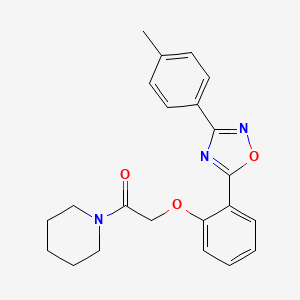
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as BPQT, is a heterocyclic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BPQT has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline inhibits DPP-IV by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn leads to improved glucose homeostasis. 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It has also been shown to induce apoptosis in cancer cells in vitro. However, further studies are needed to determine the potential biochemical and physiological effects of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline in humans.
実験室実験の利点と制限
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit DPP-IV and induce apoptosis in cancer cells. However, 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline research. One direction is to study the potential of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline as a treatment for type 2 diabetes. Another direction is to study the potential of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline as an anticancer agent. Additionally, further studies are needed to determine the potential toxicity of 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline and to optimize its synthesis and formulation for use in scientific research.
合成法
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid and acetic anhydride in the presence of a catalyst. The multistep synthesis method involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid to form an intermediate, which is then reacted with acetic anhydride in the presence of a catalyst to form 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has potential applications in drug discovery and development. It has been studied for its ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose homeostasis and may be a potential target for the treatment of type 2 diabetes. 1-benzoyl-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-benzoyl-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-11-12-21(23(16-20)31-2)26-24(28)19-10-13-22-18(15-19)9-6-14-27(22)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFYESFDWAKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)




![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)






![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)
